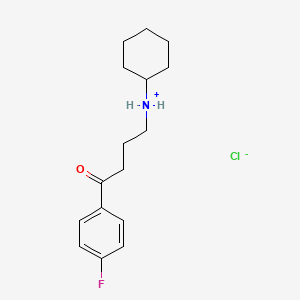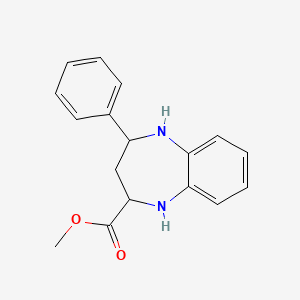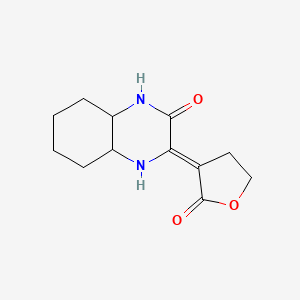
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a complex organic compound with a unique structure that includes both a quinoxaline and an oxolanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the oxolanone moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- (3Z)-3-(2-oxooxolan-3-ylidene)methylcyclopropane-1-carboxylate
- (3Z)-3-{[(10-{[(3Z)-2-oxooxolan-3-ylidene]methoxy}decyl)oxy]methylidene}oxolan-2-one
Uniqueness
Compared to similar compounds, (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one stands out due to its unique combination of a quinoxaline and an oxolanone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
53959-48-1 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h8-9,13H,1-6H2,(H,14,15)/b10-7- |
InChI 键 |
CVVQPPYXNNAAKX-YFHOEESVSA-N |
手性 SMILES |
C1CCC2C(C1)N/C(=C\3/CCOC3=O)/C(=O)N2 |
规范 SMILES |
C1CCC2C(C1)NC(=C3CCOC3=O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




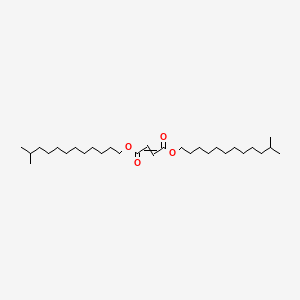

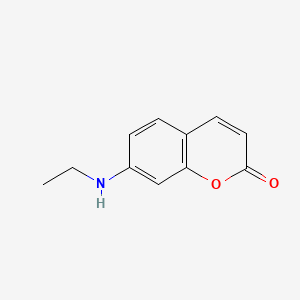

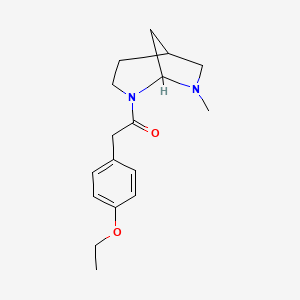
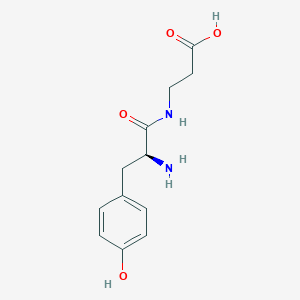
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
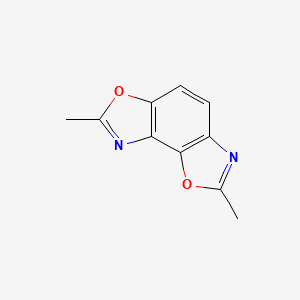
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
